molecular formula C21H23N3OS B2611528 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide CAS No. 861209-37-2

2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide

Cat. No.: B2611528
CAS No.: 861209-37-2
M. Wt: 365.5
InChI Key: BXRWXJCDFZOJSZ-UHFFFAOYSA-N
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Description

The compound 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide is a structurally complex molecule featuring a cyclopenta[c]pyridine core substituted with a 4-tert-butylphenyl group at position 1, a cyano group at position 4, and a sulfanyl acetamide moiety at position 3. The acetamide group may contribute to hydrogen bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[[1-(4-tert-butylphenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-21(2,3)14-9-7-13(8-10-14)19-16-6-4-5-15(16)17(11-22)20(24-19)26-12-18(23)25/h7-10H,4-6,12H2,1-3H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRWXJCDFZOJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C3=C2CCC3)C#N)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridine core, followed by the introduction of the tert-butylphenyl and cyano groups. The final step involves the addition of the sulfanylacetamide moiety under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have indicated that compounds similar to 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide exhibit significant anti-inflammatory activity. For instance, molecular docking studies suggest that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The structure of the compound allows for effective binding to the active site of this enzyme, potentially leading to reduced inflammation in various conditions such as arthritis and asthma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research on related thioether derivatives has shown promising results against a range of bacterial strains. The presence of the sulfur atom in the structure is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Further studies are required to elucidate the specific mechanisms of action and optimize the compound's structure for enhanced activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in the substituents on the cyclopentapyridine ring or alterations in the acetamide group can significantly influence biological activity. SAR studies have indicated that modifications can lead to improved potency and selectivity for specific biological targets .

Case Studies

StudyFocusFindings
In Silico Docking Study Anti-inflammatoryDemonstrated potential as a 5-LOX inhibitor; suggests further optimization needed for enhanced efficacy .
Antimicrobial Evaluation Microbial InhibitionShowed significant activity against K. pneumoniae and P. aeruginosa; further exploration of mechanism required .
SAR Analysis Structure OptimizationIdentified key modifications that enhance biological activity; ongoing research into optimal configurations .

Mechanism of Action

The mechanism of action of 2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analog is Methyl 2-{[1-(4-bromophenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate (CAS 439096-27-2), which shares the cyclopenta[c]pyridine core and cyano group but differs in substituents:

  • 4-Bromophenyl vs. 4-tert-butylphenyl : Bromine’s electron-withdrawing effects contrast with tert-butyl’s electron-donating and steric bulk, altering electronic and steric profiles .
  • Methyl ester vs. Acetamide : The ester group in the analog may reduce hydrogen-bonding capacity compared to the acetamide, impacting target affinity .

Other structurally related compounds include triazole-based sulfanyl acetamides, such as VUAA-1 and OLC-12 , which act as Orco agonists in insect olfaction . These lack the cyclopenta[c]pyridine core but share the sulfanyl acetamide motif, highlighting the importance of this group in receptor interaction.

Research Findings and Implications

  • Substituent Effects : The 4-tert-butylphenyl group in the target compound likely increases lipophilicity (clogP ~4.2*), favoring blood-brain barrier penetration compared to the polar bromophenyl analog (clogP ~3.5) .
  • Functional Group Impact : Acetamide-containing compounds (target, VUAA-1) show higher predicted binding energies in silico models compared to ester derivatives, supporting their use in receptor-targeted applications .
  • Synthetic Accessibility : The methyl ester analog is commercially available but requires customization for acetamide substitution, suggesting additional synthesis steps for the target compound .

Biological Activity

2-{[1-(4-tert-butylphenyl)-4-cyano-5H,6H,7H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetamide, also known by its CAS number 861209-37-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H23N3OS
  • Molecular Weight : 365.49 g/mol
  • Structural Features : The compound features a cyclopenta[c]pyridine core with a tert-butylphenyl group and a sulfanyl acetamide moiety.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives of this compound can inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.
  • Antioxidant Properties : There is evidence that compounds in this class may exhibit antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Antitumor ActivityIn vitro assays on cancer cell linesShowed significant inhibition of cell proliferation in breast cancer cell lines.
Anti-inflammatoryAnimal model studiesReduced inflammatory markers in a murine model of arthritis.
Enzyme InhibitionEnzyme assaysInhibited specific kinases involved in tumor growth with IC50 values in the low micromolar range.

Case Studies

  • Antitumor Effects : A study investigated the effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited the growth of breast and lung cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.

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